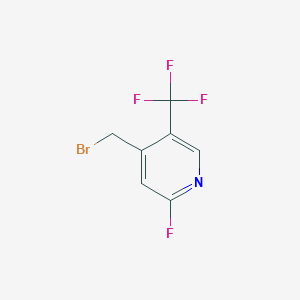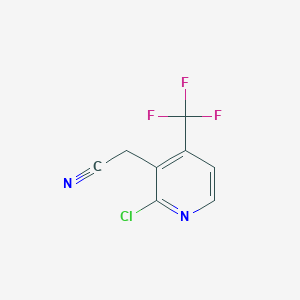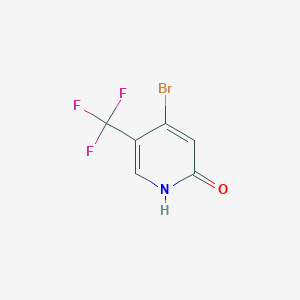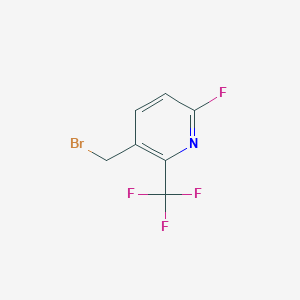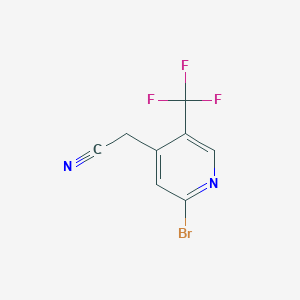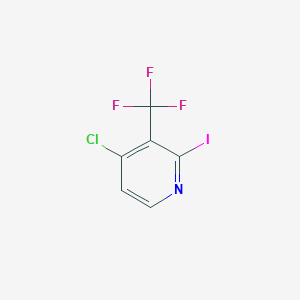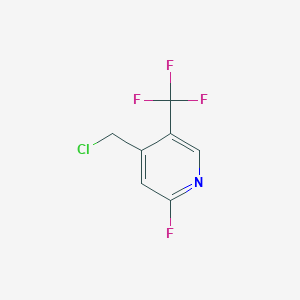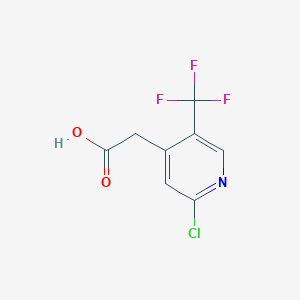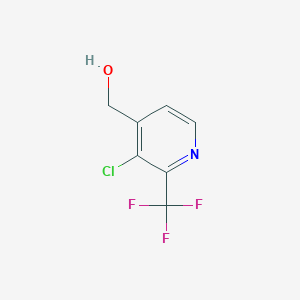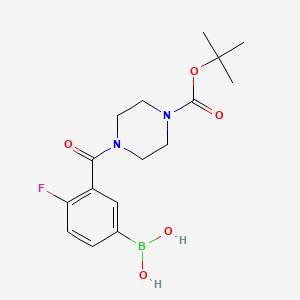
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 1218790-82-9 . It has a molecular weight of 334.18 and its linear formula is C16H23BN2O5 . This compound is typically in solid form .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 334.18 . It is typically in solid form . The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 543.4±60.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : The synthesis of related compounds involves condensation reactions and has been characterized by various spectroscopic methods like LCMS, NMR, IR, and X-ray diffraction. These compounds exhibit structural features like weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions, contributing to their three-dimensional architecture (Sanjeevarayappa et al., 2015).
Biological Evaluation : Some derivatives have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. However, they have shown varying levels of activity, from poor to moderate, against selected microorganisms (Sanjeevarayappa et al., 2015).
Catalysis and N-tert-Butoxycarbonylation : The tert-butoxycarbonyl group, a component of the compound, plays a significant role in the N-tert-butoxycarbonylation of amines. This process is important for protecting groups in peptide synthesis and has been efficiently catalyzed using environmentally benign catalysts (Heydari et al., 2007).
Potential Pharmaceutical Applications : Derivatives of this compound have shown potential in pharmaceutical research. For instance, the synthesis of novel piperazine derivatives as non-selective inhibitors in enzyme assays and cell-based assays, and their effectiveness in reducing hepatic de novo fatty acid synthesis in rats (Chonan et al., 2011).
Structural Elucidation and Antimicrobial Activity : Novel derivatives of this compound have been synthesized and structurally elucidated, showing potential as antimicrobial agents against various microorganisms (Borys et al., 2019).
Eigenschaften
IUPAC Name |
[4-fluoro-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFN2O5/c1-16(2,3)25-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17(23)24)4-5-13(12)18/h4-5,10,23-24H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIIECXYTZPVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-(Tert-butoxycarbonyl)piperazine-1-carbonyl)-4-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



